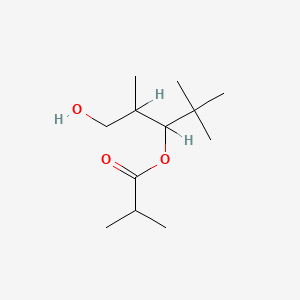
(+)-Lappaconitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Lappaconitine: is a naturally occurring diterpenoid alkaloid extracted from the roots of Aconitum species, particularly Aconitum sinomontanum. It is known for its potent analgesic and anti-inflammatory properties. This compound has been traditionally used in Chinese medicine for pain relief and treatment of various inflammatory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Lappaconitine involves several steps, starting from simpler organic molecules. The process typically includes the formation of the diterpenoid skeleton, followed by the introduction of the alkaloid functional groups. Key steps often involve cyclization reactions, oxidation, and reduction processes under controlled conditions. Specific reagents and catalysts are used to ensure the correct stereochemistry and yield of the desired product.
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources rather than total synthesis due to the complexity of its structure. The roots of Aconitum species are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (+)-Lappaconitine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, typically employing reagents such as lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Chemistry: In chemistry, (+)-Lappaconitine is studied for its complex structure and the challenges it presents in synthetic organic chemistry. Researchers explore new synthetic routes and reaction mechanisms to better understand and replicate its natural formation.
Biology: Biologically, this compound is of interest due to its interaction with cellular pathways and its potential as a lead compound for drug development. Studies focus on its effects on cell signaling, gene expression, and protein interactions.
Medicine: In medicine, this compound is primarily researched for its analgesic and anti-inflammatory properties. It is being investigated as a potential treatment for chronic pain conditions, arthritis, and other inflammatory diseases. Clinical trials are ongoing to determine its efficacy and safety in humans.
Industry: Industrially, this compound is used in the formulation of pain relief medications and anti-inflammatory drugs. Its extraction and purification processes are optimized for large-scale production to meet pharmaceutical demands.
Mechanism of Action
Molecular Targets and Pathways: (+)-Lappaconitine exerts its effects by interacting with specific molecular targets in the body. It primarily acts on voltage-gated sodium channels, inhibiting their activity and thereby reducing the transmission of pain signals. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Aconitine: Another diterpenoid alkaloid from Aconitum species, known for its potent toxicity and analgesic properties.
Mesaconitine: Similar in structure to aconitine, with slight variations in its functional groups.
Hypaconitine: Another related compound with analgesic and anti-inflammatory effects.
Uniqueness: (+)-Lappaconitine is unique due to its specific stereochemistry and the particular arrangement of its functional groups, which contribute to its distinct pharmacological profile. Unlike aconitine, which is highly toxic, this compound has a more favorable safety profile, making it a more suitable candidate for therapeutic use.
Properties
Molecular Formula |
C32H44N2O8 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
(11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl) 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35) |
InChI Key |
NWBWCXBPKTTZNQ-UHFFFAOYSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Synonyms |
lappaconitine lappacontine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N5-[1-(2-furanyl)-2-(3-methylbutylamino)-2-oxoethyl]-N5-(2-methoxyphenyl)isothiazole-3,5-dicarboxamide](/img/structure/B1210558.png)
![4-[[6-methyl-2-(6-oxo-1-cyclohexa-2,4-dienylidene)-1H-pyrimidin-4-yl]amino]benzoic acid methyl ester](/img/structure/B1210561.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1210563.png)
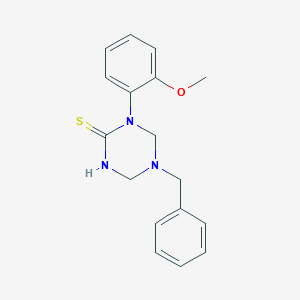
![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)
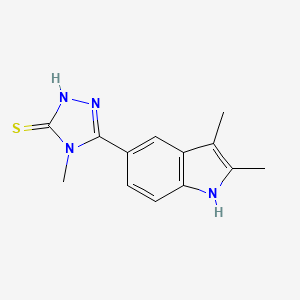
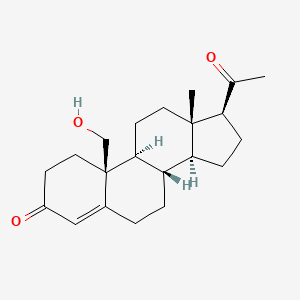

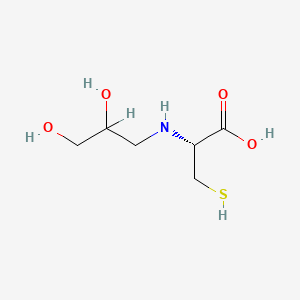

![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)
